molecular formula C18H16N4O4S2 B5811965 4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID

4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID

Cat. No.: B5811965
M. Wt: 416.5 g/mol
InChI Key: ARXRXCDIRUPXFH-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID is unique due to its combination of a pyrrolidine ring, a benzoic acid moiety, and a thiophene group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[2,5-dioxo-3-[(E)-N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-10(13-3-2-8-27-13)20-21-18(19)28-14-9-15(23)22(16(14)24)12-6-4-11(5-7-12)17(25)26/h2-8,14H,9H2,1H3,(H2,19,21)(H,25,26)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXRXCDIRUPXFH-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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